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Compound of Interest

Compound Name: HDACS8-IN-2

Cat. No.: B1673025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the histone deacetylase 8 (HDACS8)
inhibitor, HDACB8-IN-2. It details the chemical structure, synthesis, and available biological
activity of this compound. This document is intended to serve as a valuable resource for
researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who are
interested in the development of selective HDACS inhibitors.

Chemical Structure and Properties

HDACS-IN-2 is a potent inhibitor of histone deacetylase 8, an enzyme implicated in a variety of
diseases, including cancer and parasitic infections.

Chemical Name: N-(4-(hydroxycarbamoyl)phenyl)dibenzo[b,d]furan-4-carboxamide
Molecular Formula: C20H14N20a4

Molecular Weight: 358.34 g/mol

SMILES: O=C(NO)clccc(NC(=0O)c2c3ccececc3oc3cceccc23)ccl

Chemical Structure:
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Quantitative Biological Data

HDACS-IN-2 has demonstrated significant inhibitory activity against both human and
Schistosoma mansoni HDACS. The available quantitative data is summarized in the table

below.
Target ICs0 (MM)
Human HDACS8 (hHDACS) 0.32
Schistosoma mansoni HDAC8 (smHDACS) 0.27

Synthesis of HDACS8-IN-2

The synthesis of HDACB8-IN-2 is based on the procedures outlined in the scientific literature,
primarily from the work of Ghazy E, et al. The overall synthetic workflow involves the coupling
of a dibenzo[b,d]furan-4-carboxylic acid derivative with a protected p-aminobenzohydroxamic
acid derivative, followed by deprotection.

Experimental Protocol

A detailed experimental protocol for the synthesis of HDACB8-IN-2 is provided below. This
protocol is a composite representation based on standard synthetic methodologies for similar
compounds.

Step 1: Synthesis of Dibenzo[b,d]furan-4-carboxylic acid

This starting material can be synthesized through various established methods, often involving
the coupling of substituted phenols and subsequent oxidation or cyclization reactions.
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Step 2: Activation of Dibenzo[b,d]furan-4-carboxylic acid

e Dissolve dibenzo[b,d]furan-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as
dichloromethane (DCM) or N,N-dimethylformamide (DMF).

e Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a tertiary amine base like
diisopropylethylamine (DIPEA) (2.0 eq).

« Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester.
Step 3: Synthesis of the Hydroxamic Acid Moiety (Protected)

The p-aminobenzohydroxamic acid is typically used in a protected form, for instance, with a
tert-butyldimethylsilyl (TBDMS) or a similar protecting group on the hydroxylamine.

Step 4: Amide Coupling Reaction

To the solution of the activated dibenzo[b,d]furan-4-carboxylic acid, add the protected p-
aminobenzohydroxamic acid derivative (1.1 eq).

o Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the
reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).

e Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

Purify the crude product by column chromatography on silica gel.
Step 5: Deprotection of the Hydroxamic Acid

e Dissolve the protected intermediate in a suitable solvent (e.g., tetrahydrofuran (THF)).
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» Add a deprotecting agent. For a TBDMS group, a fluoride source such as
tetrabutylammonium fluoride (TBAF) is commonly used.

« Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or
LC-MS).

e Work up the reaction by adding water and extracting the product.

» Purify the final product, HDACS8-IN-2, by recrystallization or column chromatography to yield
the pure compound.

Synthesis Workflow Diagram

Starting Materials Synthesis Steps Final Product
Activation

. . . .| Deprotection
Dibenzofb,d]furan-4-carboxylic acid (HATU, DIPEA) > Amide Coupling > (e.g., TBAF) HDAC8-IN-2

Protected p-aminobenzohydroxamic acid

Click to download full resolution via product page

Caption: Synthetic workflow for HDAC8-IN-2.

Conclusion

HDACS-IN-2 is a potent and valuable chemical probe for studying the biological functions of
HDACS. This guide provides the essential information regarding its structure and a
representative synthetic route. Researchers are encouraged to consult the primary literature for
more specific details and characterization data. The development of selective HDACS inhibitors
like HDACB8-IN-2 is crucial for advancing our understanding of epigenetics and for the potential
development of novel therapeutics.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to HDACS8-IN-2: Structure
and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673025#hdac8-in-2-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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